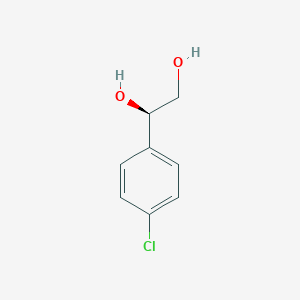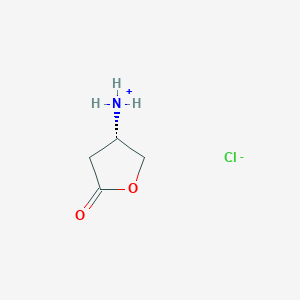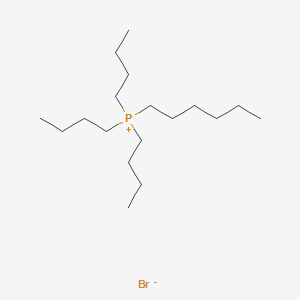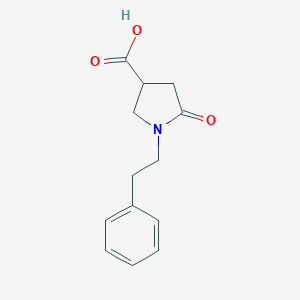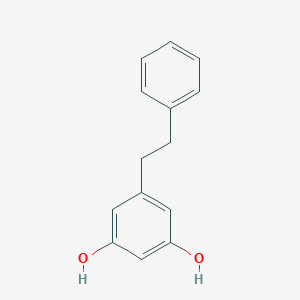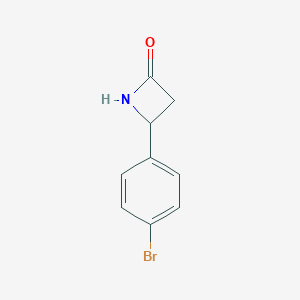
4-(4-Bromophenyl)azetidin-2-one
Descripción general
Descripción
“4-(4-Bromophenyl)azetidin-2-one” is a chemical compound with the CAS Number: 103247-89-8 . It has a molecular weight of 226.07 and its IUPAC name is 4-(4-bromophenyl)-2-azetidinone . The compound is solid in its physical form .
Molecular Structure Analysis
The molecular structure of “4-(4-Bromophenyl)azetidin-2-one” is characterized by a β-lactam ring and a phenyl ring . Both rings are essentially planar, with a torsion angle of 5.5° about the bond joining the two rings .Physical And Chemical Properties Analysis
“4-(4-Bromophenyl)azetidin-2-one” is a solid compound . Its molecular weight is 226.07 . The InChI code for this compound is 1S/C9H8BrNO/c10-7-3-1-6(2-4-7)8-5-9(12)11-8/h1-4,8H,5H2,(H,11,12) .Aplicaciones Científicas De Investigación
Conformational Analysis
Research on 1-(2-bromophenyl)azetidin-2-one, a compound related to 4-(4-Bromophenyl)azetidin-2-one, has shown differences in planarity between related compounds. These findings are significant for understanding the chemical behavior and potential applications of these compounds in various fields, including material science and drug design (Fujiwara, Varley, & van der Veen, 1977).
Antineoplastic Activity
A series of 3-phenoxy-1,4-diarylazetidin-2-ones, including variants of azetidin-2-ones, have been explored for their potent antiproliferative properties, particularly against breast cancer cells. These studies highlight the therapeutic potential of azetidin-2-ones in cancer treatment (Greene et al., 2016).
Synthesis of Novel Antineoplastic Agents
Research combining azetidin-2-ones with marine bromopyrrole alkaloids has led to the development of novel compounds with promising antineoplastic profiles. These studies underscore the versatility of azetidin-2-ones in synthesizing potential cancer therapies (Rane et al., 2015).
Antimicrobial Activity
Azetidin-2-ones have been investigated for their antimicrobial properties. Studies have synthesized various derivatives of azetidin-2-one and tested them for antibacterial and antifungal activities, showing significant potential in addressing microbial resistance (Shah & Patel, 2012).
Biological Activities and Chemical Synthesis
Further research on azetidin-2-ones has focused on their synthesis and biological activities, including antibacterial properties. These studies contribute to the understanding of how structural modifications in azetidin-2-ones can lead to varied biological activities (Saeed, Al-Jadaan, & Abbas, 2020).
Mecanismo De Acción
Target of Action
It is known that azetidin-2-one derivatives have been proposed as cytotoxic agents acting via inhibition of tubulin at the colchicine binding site .
Mode of Action
Based on the known actions of similar azetidin-2-one derivatives, it can be inferred that the compound may interact with its targets, possibly leading to changes in cellular processes .
Biochemical Pathways
Given the potential cytotoxic activity of similar azetidin-2-one derivatives, it can be inferred that the compound may affect pathways related to cell division and growth .
Result of Action
Based on the known actions of similar azetidin-2-one derivatives, it can be inferred that the compound may have cytotoxic effects, potentially inhibiting cell division and growth .
Propiedades
IUPAC Name |
4-(4-bromophenyl)azetidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO/c10-7-3-1-6(2-4-7)8-5-9(12)11-8/h1-4,8H,5H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSIKXVRYGIZALB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC1=O)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Bromophenyl)azetidin-2-one | |
CAS RN |
103247-89-8 | |
| Record name | 4-(4-bromophenyl)azetidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




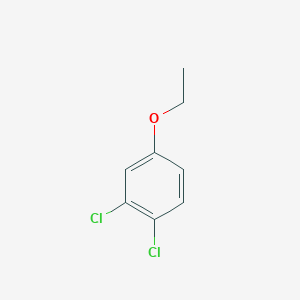
![Benzaldehyde, 2-[2-(benzoyloxy)ethyl]-](/img/structure/B175600.png)
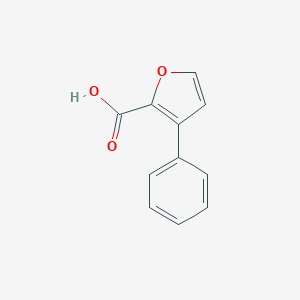
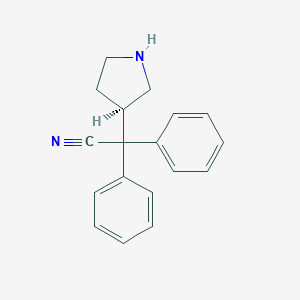
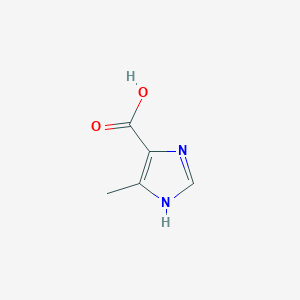
![[6-(4-Fluorophenyl)pyridin-3-YL]methanol](/img/structure/B175614.png)

